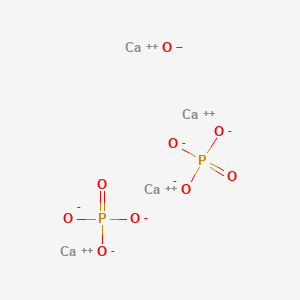
テトラカルシウムリン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetracalcium diphosphorus nonaoxide, also known by its mineral name hilgenstockite, is a calcium phosphate compound with the chemical formula Ca₄(PO₄)₂O. It is the most basic of the calcium phosphates and has a calcium to phosphorus ratio of 2, making it the most phosphorus-poor phosphate . Tetracalcium diphosphorus nonaoxide is formed in the calcium oxide-phosphorus pentoxide system at temperatures exceeding 1300°C . It is commonly found as a by-product in plasma-sprayed hydroxyapatite coatings and has applications in various biomedical fields .
科学的研究の応用
Tetracalcium diphosphorus nonaoxide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Bone Regeneration: Tetracalcium diphosphorus nonaoxide is used as a component in bone cements and scaffolds for bone regeneration due to its good biodegradability and biocompatibility.
Dental Applications: It is used in dental cements and coatings for implants.
Biomedical Coatings: Tetracalcium diphosphorus nonaoxide is used in plasma-sprayed coatings on implant metals to enhance biocompatibility and promote bone growth.
作用機序
Target of Action
Tetracalcium phosphate (TTCP, Ca4(PO4)2O) is primarily targeted towards bone tissue . It is a component used in the formation of some hydroxyapatite calcium phosphate cements that are used for the repair of bone defects .
Mode of Action
TTCP interacts with its targets through a series of chemical reactions. One example of a reaction involving TTCP is its combination with dicalcium diphosphate dihydrate to form hydroxyapatite :
Ca4(PO4)2O+CaHPO4⋅2H2O→Ca5(PO4)3(OH)+2H2OCa_4(PO_4)_2O + CaHPO_4 \cdot 2H_2O \rightarrow Ca_5(PO_4)_3(OH) + 2H_2O Ca4(PO4)2O+CaHPO4⋅2H2O→Ca5(PO4)3(OH)+2H2O
This reaction is a key step in the formation of hydroxyapatite calcium phosphate cements .
Biochemical Pathways
The primary biochemical pathway affected by TTCP is the formation of hydroxyapatite, a naturally occurring mineral form of calcium apatite that is the main component of tooth enamel and bone mineral . The reaction of TTCP with dicalcium diphosphate dihydrate leads to the formation of hydroxyapatite, which is crucial for bone repair and regeneration .
Pharmacokinetics
It is known that ttcp is stable in water at room temperature for up to four weeks, but at higher temperatures, it hydrolyzes to hydroxyapatite and calcium hydroxide .
Result of Action
The primary result of TTCP’s action is the formation of hydroxyapatite, which is crucial for bone repair and regeneration . This makes TTCP a valuable component in the formation of some hydroxyapatite calcium phosphate cements used for the repair of bone defects .
Action Environment
The action of TTCP is influenced by environmental factors such as temperature and humidity . For instance, TTCP is stable in water at room temperature for up to four weeks, but at higher temperatures, it hydrolyzes to hydroxyapatite and calcium hydroxide . Furthermore, TTCP can transform into hydroxyapatite when the environment is humid or hot .
生化学分析
Biochemical Properties
Tetracalcium phosphate shows moderate reactivity and concurrent solubility when combined with acidic calcium phosphates such as dicalcium phosphate anhydrous (DCPA, monetite) or dicalcium phosphate dihydrate (DCPD, brushite) This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The effects of tetracalcium phosphate on various types of cells and cellular processes are complex and multifaceted. It has been shown to increase the proliferation and migration of hepatocellular carcinoma cells . It also enhances the viability of these cells under oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the overall function of tetracalcium phosphate are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracalcium phosphate change over time. It is stable in water at room temperature for up to four weeks, but at higher temperatures, it hydrolyzes to hydroxyapatite and calcium hydroxide
Dosage Effects in Animal Models
The effects of tetracalcium phosphate vary with different dosages in animal models . For instance, it has been shown to accelerate the growth and metastasis of hepatocellular carcinoma cells in vivo . The threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still being studied.
Metabolic Pathways
Tetracalcium phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and their implications for the overall function of tetracalcium phosphate are still being explored.
Transport and Distribution
The transport and distribution of tetracalcium phosphate within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that tetracalcium phosphate is directed to specific compartments or organelles by targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: Tetracalcium diphosphorus nonaoxide cannot be prepared in aqueous solution as any precipitates with the correct calcium to phosphorus ratio contain hydroxide ions in apatitic phases. Instead, solid-state reactions are used. One common method involves the reaction of calcium hydrogen phosphate and calcium carbonate at high temperatures (1450-1500°C) for up to 12 hours : [ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of tetracalcium phosphate typically involves high-temperature synthesis. The compound is metastable, so the synthesis of phase-pure tetracalcium phosphate requires rapid quenching or the absence of moisture to prevent decomposition into hydroxyapatite and lime in the temperature range of 1000-1200°C .
化学反応の分析
Types of Reactions: Tetracalcium diphosphorus nonaoxide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, tetracalcium phosphate can hydrolyze to form hydroxyapatite and calcium oxide.
Acid-Base Reactions: It reacts with acidic calcium phosphates such as dicalcium phosphate anhydrous or dicalcium phosphate dihydrate to form hydroxyapatite under physiological conditions.
Common Reagents and Conditions:
Water: Facilitates hydrolysis to hydroxyapatite.
Acidic Calcium Phosphates: Reacts with tetracalcium phosphate to form hydroxyapatite in self-setting calcium phosphate bone cements.
Major Products Formed:
Hydroxyapatite: Formed through hydrolysis or reaction with acidic calcium phosphates.
類似化合物との比較
Hydroxyapatite (Ca₅(PO₄)₃OH): A widely used calcium phosphate in bone regeneration and dental applications.
Tricalcium Phosphate (Ca₃(PO₄)₂): Another calcium phosphate used in bone grafts and dental cements.
Uniqueness of Tetracalcium Phosphate: Tetracalcium diphosphorus nonaoxide is unique due to its high calcium to phosphorus ratio and its ability to form hydroxyapatite under physiological conditions. This property makes it particularly useful in self-setting bone cements and biomedical coatings .
特性
CAS番号 |
1306-01-0 |
|---|---|
分子式 |
CaO5P-3 |
分子量 |
151.05 g/mol |
IUPAC名 |
tetracalcium;oxygen(2-);diphosphate |
InChI |
InChI=1S/Ca.H3O4P.O/c;1-5(2,3)4;/h;(H3,1,2,3,4);/p-3 |
InChIキー |
QOYIAXYUCQDEAW-UHFFFAOYSA-K |
SMILES |
[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
正規SMILES |
[O].[O-]P(=O)([O-])[O-].[Ca] |
同義語 |
tetracalcium diphosphorus nonaoxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetracalcium phosphate?
A1: Tetracalcium phosphate has the molecular formula Ca₄(PO₄)₂O and a molecular weight of 357.99 g/mol.
Q2: What spectroscopic techniques are used to characterize TTCP?
A2: Researchers commonly employ X-ray diffraction (XRD) [, , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , ], and Raman spectroscopy [, ] to analyze the phase composition, chemical bonds, and vibrational modes of TTCP.
Q3: What makes TTCP a suitable material for biomedical applications?
A3: TTCP exhibits good biocompatibility [, ] and osteoconductivity [, ]. Upon hydration, it transforms into hydroxyapatite (HA) [, , ], a mineral naturally found in bones and teeth. This biomimetic transformation makes TTCP a promising material for bone cements, coatings, and scaffolds.
Q4: What are the main applications of TTCP in dentistry?
A4: Due to its remineralization potential and biocompatibility, TTCP finds applications in various dental materials, including:
- Dentin desensitizers: TTCP-based desensitizers effectively reduce dentin permeability by occluding dentinal tubules. []
- Enamel remineralization agents: Toothpastes containing TTCP mixtures demonstrate significant enamel remineralization potential under de/remineralization cycles. []
- Root-end filling materials: A novel root-end filling material based on HA, TTCP, and polyacrylic acid exhibits good physicochemical properties and low cytotoxicity. []
Q5: How does the addition of TTCP affect the properties of polymethylmethacrylate (PMMA) bone cement?
A5: Incorporating TTCP into PMMA bone cement significantly reduces the polymerization heat, enhancing its biocompatibility []. The compressive strength of the composite cement also improves with TTCP addition [].
Q6: Can TTCP be used in composite bone tissue engineering scaffolds?
A6: Yes, a ceramic/polymer nanocomposite scaffold for bone tissue engineering was successfully prepared by coating a porous 3D chitosan-gelatin construction with a TTCP/dicalcium phosphate mixture slurry. [] The coated layer, composed of needle-like carbonated apatite nanocrystals, enhances the mechanical strength, bioactivity, and osteoconductivity of the scaffold. []
Q7: How does the particle size of TTCP affect its properties?
A7: Particle size significantly influences the setting time and reactivity of TTCP-based cements. Smaller particles generally lead to faster setting times and increased reactivity due to their higher surface area. [, ]
Q8: What factors influence the setting time of TTCP-based cements?
A8: Several factors can affect the setting time, including:
- Liquid component: The pH and composition of the liquid used to prepare the cement paste significantly impact the setting reaction. [, , , ]
- Presence of additives: The addition of compounds like chitosan, sodium alginate, or polyacrylic acid can influence the setting time and mechanical properties of the cement. [, , ]
- Calcium to phosphate ratio: The Ca/P ratio in the TTCP starting material can influence the setting time and compressive strength of the resulting cement. []
Q9: How does TTCP hydrate in an aqueous environment?
A9: TTCP undergoes hydration in an aqueous environment, reacting with water to form hydroxyapatite and calcium hydroxide []. The reaction is initially interface-controlled but becomes diffusion-controlled as a layer of hydration product accumulates on the TTCP surface. []
Q10: What is the dissolution behavior of TTCP?
A10: TTCP hydrolyzes slowly in aqueous solutions, forming calcium hydroxide and a thin, insoluble apatite layer that limits further reaction []. Mechanically activated nanocrystalline TTCP exhibits a higher dissolution rate and can achieve sustained release of hydroxyl ions, potentially offering antimicrobial properties. []
Q11: How does TTCP degrade in vivo?
A11: In vivo studies using plasma-sprayed TTCP coatings on titanium implants showed significant signs of degradation after about 5 months. [] All tested calcium phosphate coatings (including TTCP, HA, and α-TCP) degraded over time, with α-TCP exhibiting the fastest degradation rate. []
Q12: Are there alternative materials to TTCP for bone repair applications?
A12: Yes, other calcium phosphate-based materials, such as α-tricalcium phosphate (α-TCP) [, ], dicalcium phosphate dihydrate (DCPD) [], and hydroxyapatite (HA) [], are also explored for bone repair applications. Each material has its own advantages and limitations in terms of mechanical properties, biodegradation rate, and bioactivity.
Q13: What are potential future research directions for TTCP?
A13: Future research can focus on:
- Optimizing TTCP synthesis methods to achieve controlled particle size and morphology for improved cement properties [, ].
- Developing novel TTCP-based composite materials with enhanced mechanical properties and bioactivity for specific biomedical applications [, , ].
- Investigating the long-term in vivo performance of TTCP-based biomaterials and their interactions with surrounding tissues [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



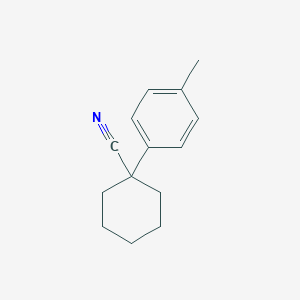
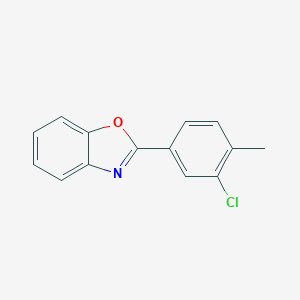




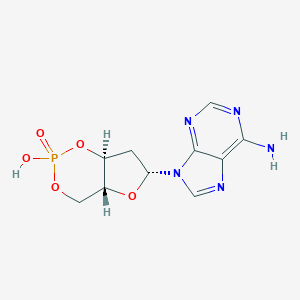
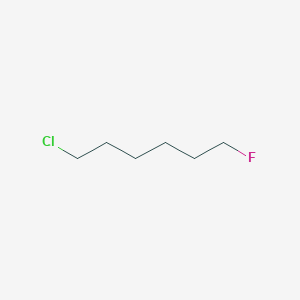
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)




